An In-depth Technical Guide to {[(3-Bromopropyl)sulfanyl]methyl}benzene
An In-depth Technical Guide to {[(3-Bromopropyl)sulfanyl]methyl}benzene
CAS Number: 88738-51-6
Introduction
{[(3-Bromopropyl)sulfanyl]methyl}benzene, also known as benzyl 3-bromopropyl sulfide, is a bifunctional organic molecule featuring a benzyl thioether and a primary alkyl bromide. This unique combination of functional groups makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The benzyl thioether moiety is a common structural element in various biologically active compounds, while the terminal bromide provides a reactive handle for a wide range of nucleophilic substitution and coupling reactions.
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and anticipated reactivity of {[(3-Bromopropyl)sulfanyl]methyl}benzene. The content is tailored for researchers and professionals in drug discovery and materials science, offering insights into its potential applications and safe handling. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.
Physicochemical and Spectroscopic Profile
While specific experimental data for {[(3-Bromopropyl)sulfanyl]methyl}benzene is not widely available, its properties can be reliably predicted based on its structure.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃BrS |
| Molecular Weight | 245.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone, ethyl acetate) |
Predicted Spectroscopic Data
The expected spectroscopic features are derived from the analysis of its constituent functional groups.
¹H NMR Spectroscopy:
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Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, corresponding to the five protons of the monosubstituted benzene ring.
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Benzylic Protons (-S-CH₂-Ph): A singlet around δ 3.70-3.80 ppm.
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Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet at approximately δ 2.60-2.70 ppm.
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Methylene Protons adjacent to Bromine (-CH₂-Br): A triplet around δ 3.50-3.60 ppm.
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Central Methylene Protons (-CH₂-): A multiplet (likely a quintet) in the range of δ 2.00-2.20 ppm.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Peaks in the δ 127.0-138.0 ppm region. The ipso-carbon (C-S) would be at the downfield end of this range.
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Benzylic Carbon (-S-CH₂-Ph): A peak around δ 36.0-38.0 ppm.
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Methylene Carbon adjacent to Sulfur (-S-CH₂-): A signal at approximately δ 32.0-34.0 ppm.
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Methylene Carbon adjacent to Bromine (-CH₂-Br): A peak around δ 33.0-35.0 ppm.
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Central Methylene Carbon (-CH₂-): A signal in the δ 30.0-32.0 ppm range.
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3080-3030 | Aromatic C-H stretch | Medium |
| 2960-2850 | Aliphatic C-H stretch | Medium-Strong |
| 1600, 1495, 1450 | Aromatic C=C stretch | Medium |
| ~700 and ~740 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
| 600-700 | C-S stretch | Weak-Medium |
| 550-650 | C-Br stretch | Medium-Strong |
Mass Spectrometry (Electron Ionization - EI):
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Molecular Ion (M⁺): A characteristic pair of peaks at m/z 244 and 246, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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Major Fragmentation Pathways:
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Loss of a bromine radical (•Br) to give a fragment at m/z 165.
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Benzylic cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z 91 (often the base peak).
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Cleavage of the C-S bond to generate fragments corresponding to the benzyl moiety and the bromopropylthio moiety.
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Synthesis and Reaction Mechanisms
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene can be logically approached through the nucleophilic substitution of a suitable thiol on an electrophilic bromide, or vice versa. A common and effective method for preparing unsymmetrical thioethers is the Williamson ether synthesis analogue for sulfur.
Proposed Synthetic Protocol: Thiolation of 1,3-Dibromopropane
This method involves the reaction of benzyl mercaptan with an excess of 1,3-dibromopropane under basic conditions. Using an excess of the dibromide is crucial to minimize the formation of the double substitution by-product.
Caption: Reactivity pathways of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Reactivity at the Alkyl Bromide Terminus
The primary alkyl bromide is a versatile electrophile. [1]
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Nucleophilic Substitution (Sₙ2): This is the most prominent reaction pathway for the C-Br bond. It readily reacts with a wide array of nucleophiles (e.g., amines, azides, cyanides, alkoxides, other thiolates) to form new carbon-heteroatom or carbon-carbon bonds. [2][3]This makes it an excellent scaffold for introducing diverse functionalities.
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Organometallic Reagent Formation: It can be converted into a Grignard reagent by reacting with magnesium metal, which inverts its reactivity, turning the propyl chain into a nucleophile for reactions with electrophiles like aldehydes, ketones, and esters.
Reactivity of the Benzyl Thioether Moiety
The thioether is generally stable but can undergo specific transformations.
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Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. These oxidized derivatives have different electronic properties and are also important pharmacophores.
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Lewis Base Character: The lone pairs on the sulfur atom allow it to act as a Lewis base and coordinate to metal centers, a property that can be exploited in catalyst design or for directing group effects in certain reactions.
Applications in Drug Discovery and Materials Science
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Medicinal Chemistry: Benzyl sulfides are present in a number of bioactive compounds and pharmaceuticals. [4][5]This molecule serves as a valuable starting material for synthesizing libraries of compounds for screening. The three-carbon linker provides flexibility, and the terminal bromide allows for the attachment of various pharmacophoric groups.
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Materials Science: Thioethers are used in the development of polymers and other advanced materials. [4]The ability to functionalize the bromide end of {[(3-Bromopropyl)sulfanyl]methyl}benzene allows for its incorporation into polymer chains or attachment to surfaces, potentially imparting specific optical or electronic properties.
Safety and Handling
GHS Hazard Classification (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
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Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and strong bases.
Conclusion
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a bifunctional reagent with significant potential in synthetic chemistry. Although detailed experimental data is scarce, its reactivity can be confidently predicted based on the well-established chemistry of its primary alkyl bromide and benzyl thioether components. Its ability to undergo a variety of transformations makes it a useful tool for the synthesis of complex molecules in drug discovery and for the development of novel materials. As with all laboratory chemicals, it should be handled with appropriate safety precautions as outlined in this guide.
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